

# RMC-4998: A Preclinical Technical Guide to a Novel KRASG12C(ON) Inhibitor

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## Compound of Interest

Compound Name: RMC-4998

Cat. No.: B10862075

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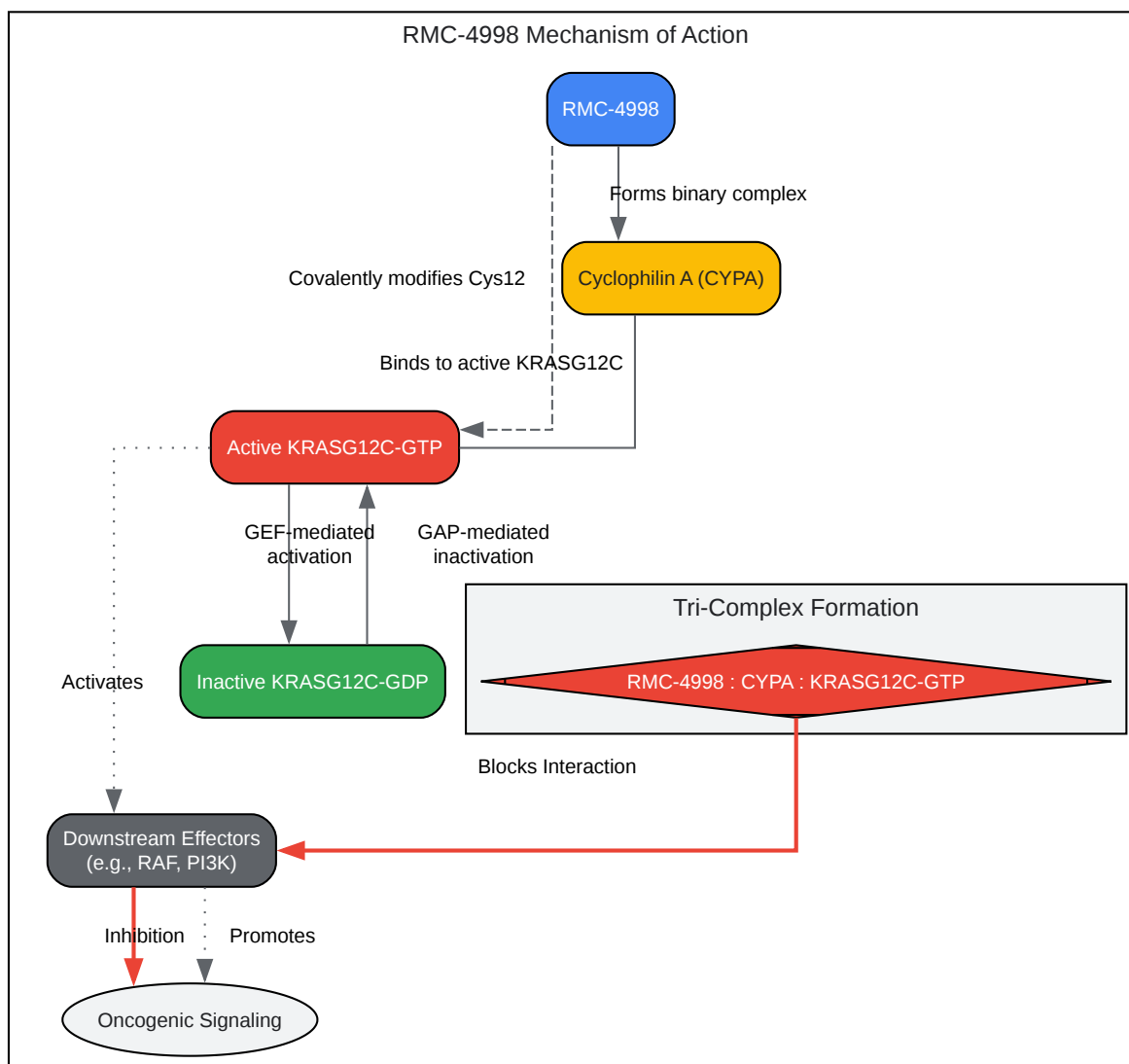
For Researchers, Scientists, and Drug Development Professionals

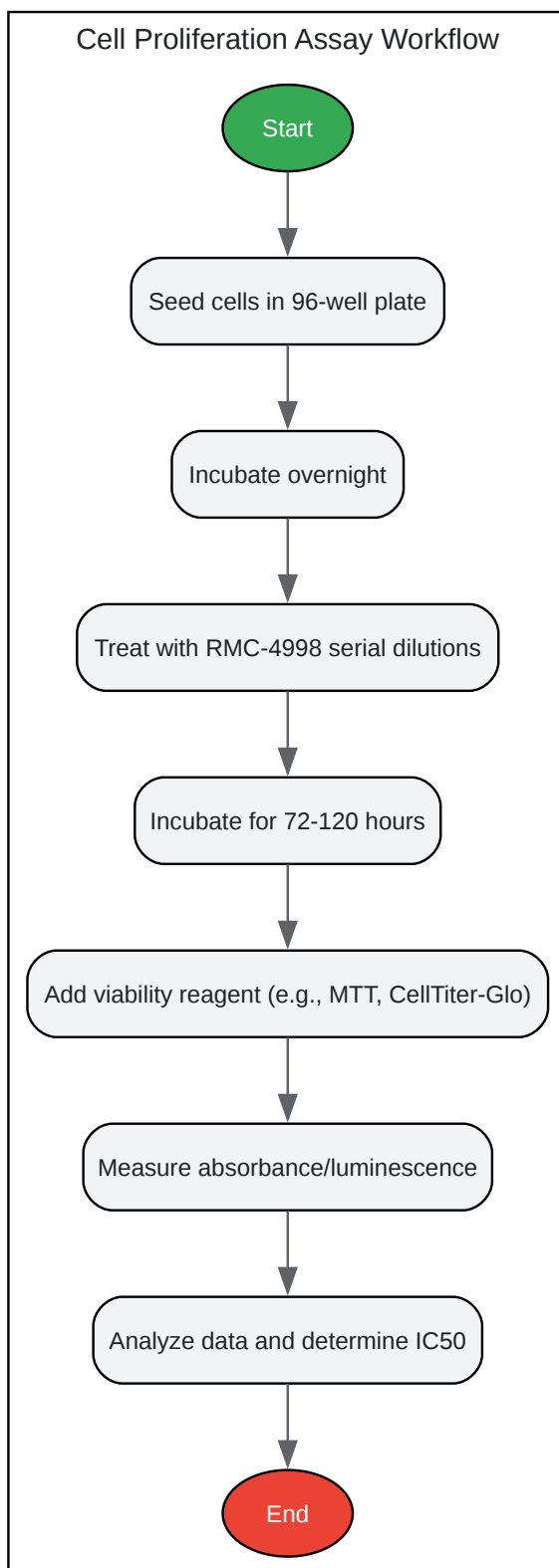
## Introduction

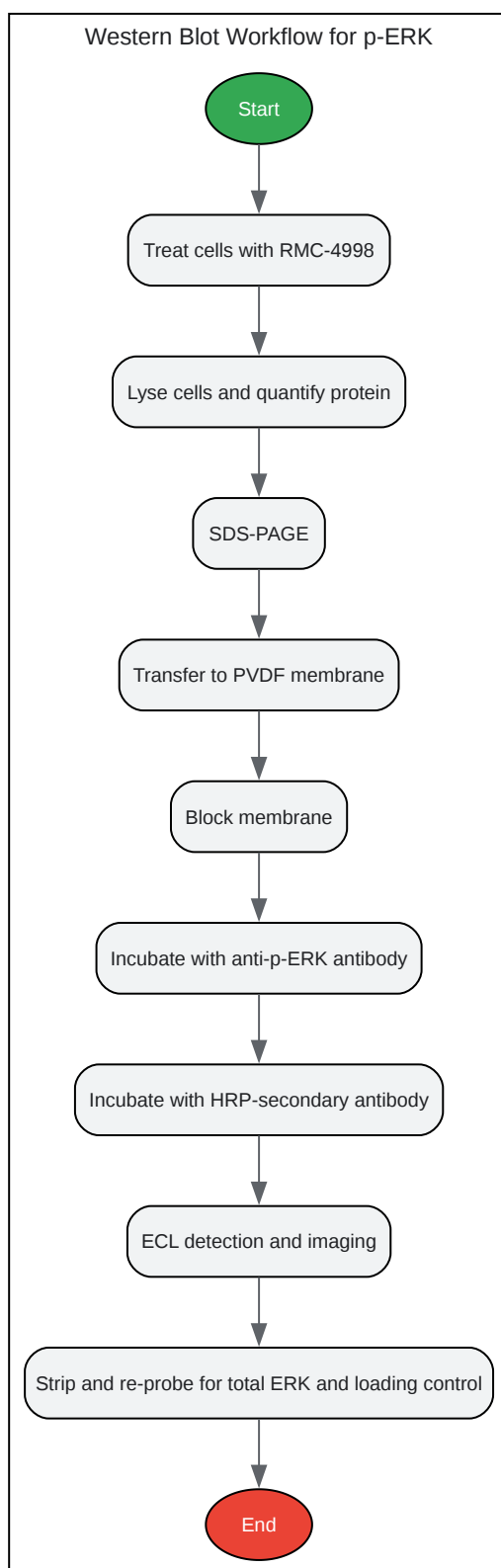
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in a significant portion of human cancers. The KRASG12C mutation, in particular, has been a focus of targeted therapy development. **RMC-4998** is a preclinical tool compound that represents a novel class of KRASG12C inhibitors. Unlike inhibitors that target the inactive, GDP-bound state of KRAS, **RMC-4998** is a covalent inhibitor that selectively targets the active, GTP-bound (ON) state. This is achieved through an innovative mechanism involving the formation of a ternary complex with the intracellular chaperone protein, Cyclophilin A (CYPA), and the activated KRASG12C mutant. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with **RMC-4998**, serving as a resource for researchers utilizing this compound in their studies.

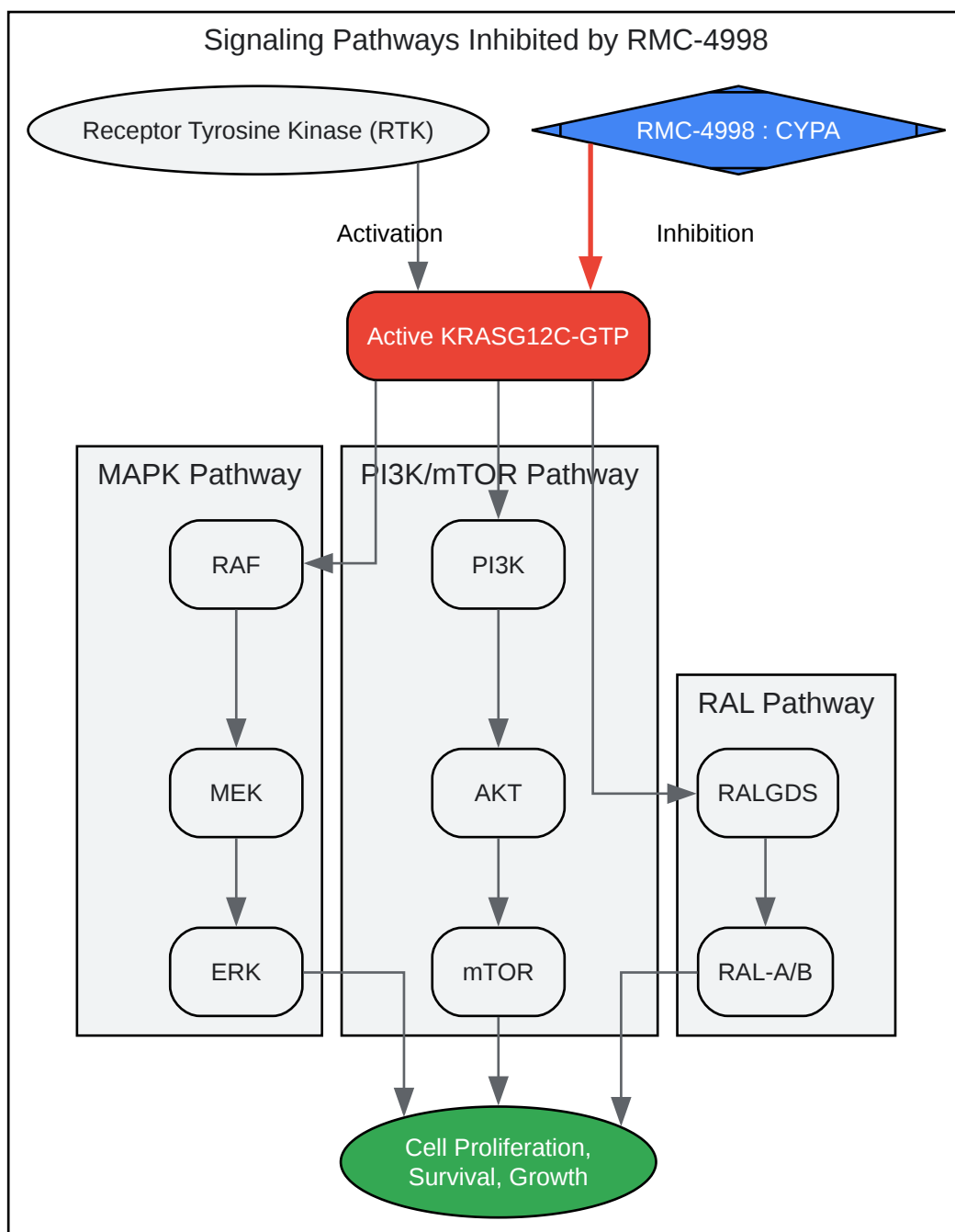
## Mechanism of Action

**RMC-4998** functions as a "molecular glue," inducing a novel protein-protein interaction between CYPA and KRASG12C(GTP). The compound first binds to CYPA, creating a new molecular surface on the chaperone protein. This binary complex then has a high affinity for the active, GTP-bound conformation of KRASG12C. The interaction is further stabilized by the covalent modification of the Cysteine-12 residue on KRAS by **RMC-4998**. This tri-complex formation sterically hinders the interaction of KRASG12C with its downstream effectors, thereby inhibiting oncogenic signaling.









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